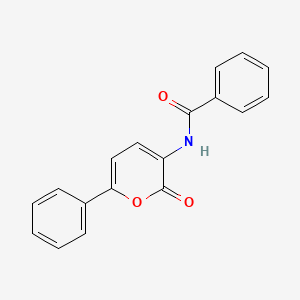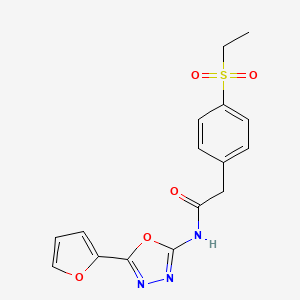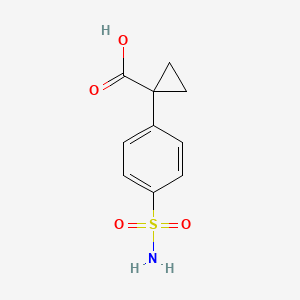
1,4-Diallylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diallylpiperazine-2,5-dione is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of piperazine-2,5-dione, which is a useful scaffold for functionalization to generate bioactive molecules . The use of 1,4-diacetylpiperazine-2,5-dione makes it possible to prepare unsymmetrical bisarylidenes .
Synthesis Analysis
Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . A variety of methoxylated benzaldehydes can be condensed to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones .Molecular Structure Analysis
The molecular structure of 1,4-Diallylpiperazine-2,5-dione is determined by its molecular formula C10H14N2O2 . Further details about its structure could be obtained through techniques like X-ray crystallography .Applications De Recherche Scientifique
Synthesis Applications
Condensation with Aldehydes : 1,4-Diallylpiperazine-2,5-dione undergoes condensation with aldehydes. This process is key in synthesizing compounds like albonoursin and various 3,6-diarylidenepiperazine-2,5-diones. The reaction is extended to derivatives of 2-methyl-3-phenylserine, indicating its utility in creating complex organic molecules (Gallina & Liberatori, 1974).
Microwave Irradiation Synthesis : Using potassium fluoride on alumina, 1,4-Diallylpiperazine-2,5-dione can condensate with aldehydes under microwave irradiation or at room temperature. This method is stereoselective and has been used to synthesize natural products like albonursin (Villemin & Alloum, 1990).
Synthesis of Diketopiperazines : Novel methods for synthesizing 1,6-dialkylpiperazine-2,5-diones and 1,3,6-trialkylpiperazine-2,5-diones from α-amino acid esters have been developed. These methods involve reductive N-alkylation, N-acylation, and cyclization, demonstrating the compound's role in creating a variety of diketopiperazines (Malavašič et al., 2011).
α-Keto Acids Synthesis : A new synthesis method using 1,4-diallylpiperazine-2,5-dione for α-keto acids has been established. This process is applicable to both aromatic and aliphatic substrates and is notable for its carbon economy and recycling efficiency (Balducci et al., 2012).
Biological Activity Research
Biological Activities of Enantiomers : The biological activities of enantiomers of 1,4-diallylpiperazine-2,5-dione derivatives have been explored. The study focuses on understanding the relationship between biological activity and chirality in these compounds (Hurne et al., 1997).
Synthesis and Activity of Epipolythiopiperazine-2,5-diones : New epipolythiopiperazine-2,5-diones derivatives were synthesized and tested for their biological activities. These studies help in understanding the role of lipophilicity in the biological activity of such compounds (Jiang et al., 1993).
Organic Substrate Applications
- 3-Ylidenepiperazine-2,5-diones as Organic Substrates : These compounds, including 1,4-diallylpiperazine-2,5-dione, have been utilized in addition reactions to the C–C double bond by various agents. They serve as precursors for natural products and analogues, as well as α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Propriétés
IUPAC Name |
1,4-bis(prop-2-enyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-11-7-10(14)12(6-4-2)8-9(11)13/h3-4H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEDOZAYBZZGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)N(CC1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diallylpiperazine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,4-Dimethylphenyl)methyl]-N'-methylethane-1,2-diamine;dihydrochloride](/img/structure/B2436136.png)

![Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride](/img/structure/B2436138.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)
![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2436142.png)


![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)


